Product packaging for methyl 4-(1H-imidazol-2-yl)benzoate(Cat. No.:CAS No. 125903-39-1)

methyl 4-(1H-imidazol-2-yl)benzoate

Cat. No.: B149958
CAS No.: 125903-39-1
M. Wt: 202.21 g/mol
InChI Key: MWBQCVZOWZVSEX-UHFFFAOYSA-N
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Description

Methyl 4-(1H-imidazol-2-yl)benzoate is a high-purity organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is characterized by a benzoate ester group linked to a 1H-imidazol-2-yl ring system, a structure represented by the SMILES notation COC(=O)c1ccc(cc1)-c1ncc[nH]1 . This specific molecular architecture, featuring a planar biaryl system, can be crucial for its potential photophysical properties and ability to engage in coordination chemistry . While a specific mechanism of action for this precise compound is not detailed in the available literature, its core imidazole moiety is a well-known pharmacophore and ligand. Imidazole-containing compounds, in general, are frequently investigated for various research applications. These can include serving as building blocks for the synthesis of more complex molecules, such as metal complexes or pharmaceuticals, and as potential corrosion inhibitors for materials science studies . The compound's structure suggests it may interact with biological targets or metal surfaces through its nitrogen heteroatoms and π-electron system. Researchers value this compound for its versatility in method development and exploring structure-activity relationships in medicinal and materials chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B149958 methyl 4-(1H-imidazol-2-yl)benzoate CAS No. 125903-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(1H-imidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBQCVZOWZVSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363087
Record name Methyl 4-(1H-imidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

125903-39-1
Record name Methyl 4-(1H-imidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 1h Imidazol 2 Yl Benzoate and Analogs

Strategies for Ester Moiety Formation

The introduction of the methyl benzoate (B1203000) group is a critical step in the synthesis of the target compound. Direct esterification is a common and straightforward approach.

Direct Esterification Protocols

Direct esterification of the corresponding carboxylic acid, 4-(1H-imidazol-2-yl)benzoic acid, is a primary method for synthesizing methyl 4-(1H-imidazol-2-yl)benzoate. This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

In a broader context of synthesizing related structures, coupling reactions are also employed. For instance, the synthesis of certain nitroimidazole-containing derivatives involves coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various substituted benzoic acids in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP). researchgate.net

Approaches for Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a key synthetic challenge, and several methods have been established, including cyclocondensation reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of imidazoles and their derivatives, providing a versatile route to this heterocyclic system.

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted imidazoles. tandfonline.com The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form imidazoles. wikipedia.org This method is used commercially for the production of several imidazole derivatives. wikipedia.org

Modern variations of MCRs for imidazole synthesis have been developed. For example, a four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate (B1210297) using a catalyst can produce 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com Another one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org These methods highlight the versatility of MCRs in generating a diverse range of imidazole-containing compounds. researchgate.net

A facile synthesis of methyl 4-(1H-benzimidazol-2-yl)benzoate, a related benzimidazole (B57391) analog, has been reported from a Schiff's base of 1,2-phenylenediamine and iron perchlorate (B79767) at room temperature. nih.gov This reaction proceeds through the condensation of 1,2-phenylenediamine and 4-formyl methyl benzoate to form the Schiff base, which then undergoes cyclization. nih.gov

Reaction Type Reactants Key Features Reference(s)
Debus-Radziszewski1,2-dicarbonyl, aldehyde, ammoniaCommercial production of imidazoles wikipedia.org
4-Component CyclocondensationBenzil, aromatic aldehyde, aminoethylpiperazine, ammonium acetateSynthesis of 1,2,4,5-tetrasubstituted imidazoles tandfonline.com
4-Component Synthesis2-bromoacetophenone, aldehyde, primary amine, ammonium acetateSolvent-free conditions organic-chemistry.org
Schiff Base Cyclization1,2-phenylenediamine, 4-formyl methyl benzoate, iron perchlorateRoom temperature synthesis of a benzimidazole analog nih.gov
Van Leusen Method (Aldehyde-TosMIC Condensation)

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction can be performed as a three-component reaction where an aldimine is generated in situ from an aldehyde and an amine, which then reacts with TosMIC. organic-chemistry.orgsemanticscholar.org The reaction is driven by the reactive isocyanide carbon and the active methylene (B1212753) group of TosMIC, along with its nature as a good leaving group. organic-chemistry.orgorganic-chemistry.org

The mechanism involves the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the aldimine. organic-chemistry.orgsemanticscholar.org This is followed by the elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline to yield the imidazole. organic-chemistry.org A key advantage of the in-situ generation of the aldimine is that the water produced as a byproduct does not interfere with the subsequent cycloaddition step. organic-chemistry.org It is important to note that if the initial imine formation does not occur, the reaction between the aldehyde and TosMIC leads to the formation of oxazoles. organic-chemistry.orgwikipedia.org This methodology has been widely applied in the synthesis of various imidazole-based medicinal molecules. semanticscholar.orgnih.gov

Reactants Key Reagent Product Type Reference(s)
Aldehyde, AmineTosylmethyl isocyanide (TosMIC)1,4,5-trisubstituted imidazoles organic-chemistry.orgsemanticscholar.org
Formation via Substituted Benzohydrazides

The synthesis of N-1 arylidene amino imidazole-2-thiones has been reported, which involves the initial formation of 2-arylhydrazinecarbothioamides. nih.gov While not a direct synthesis of this compound, this methodology demonstrates the use of hydrazine (B178648) derivatives in the construction of the imidazole core. The 1H-NMR spectra of the intermediate 2-arylhydrazinecarbothioamides show characteristic signals for the azomethine proton (CH=N) and the NH and NH2 groups. nih.gov Further reaction of these intermediates leads to the formation of the imidazole-2-thione ring. nih.gov

Transition Metal-Catalyzed C-H Arylation Methodologies

Transition metal-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of 2-arylimidazoles, offering a more direct and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Palladium/Copper-Mediated Arylation Protocols

Palladium and copper co-catalyzed reactions are effective for the direct C-2 arylation of imidazoles. These protocols often proceed under ligandless and base-free conditions, which is advantageous for substrates with base-sensitive functional groups. The C-2 position of the imidazole ring is selectively arylated due to the higher acidity of the C-H bond at this position compared to the C-4 and C-5 positions. researchgate.net

One of the pioneering methods involves the use of a Pd(II)/Cu(I) catalytic system. For instance, the reaction of imidazole with aryl iodides in the presence of palladium acetate and stoichiometric copper(I) iodide at elevated temperatures in a solvent like DMF can produce 2-arylimidazoles in high yields. researchgate.net The use of palladium and copper catalysis has been shown to be effective for the arylation of various azoles, including free (NH)-imidazoles, without the need for protecting the NH group. researchgate.netdocumentsdelivered.com This approach avoids the N-arylation side products that can occur with other methods. researchgate.net

While these methods are effective, they can sometimes require high temperatures and a large excess of reagents. researchgate.net Research continues to focus on developing more efficient and "green" methods for these transformations. The development of palladium and copper-based catalytic systems has significantly improved the synthesis of N-arylated azoles, which are important intermediates in the production of various biologically active compounds. researchgate.netnih.gov

Synthesis from Carboxylic Acid Precursors (e.g., 4-(1H-Imidazol-2-yl)benzoic Acid)

An alternative route to this compound involves the synthesis of the corresponding carboxylic acid, 4-(1H-imidazol-2-yl)benzoic acid, followed by esterification.

The synthesis of 4-(1H-imidazol-2-yl)benzoic acid can be achieved through various methods. One common approach is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. mdpi.com For instance, reacting the appropriate precursors can yield the desired imidazole-substituted benzoic acid. ijrpc.com Another method involves the reaction of o-phenylenediamine (B120857) with 4-formylbenzoic acid. nih.gov

Once 4-(1H-imidazol-2-yl)benzoic acid is obtained, it can be converted to its methyl ester, this compound, through standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu Microwave-assisted esterification has also been shown to be an efficient method for converting substituted benzoic acids to their corresponding esters, often resulting in higher yields and shorter reaction times compared to conventional heating. usm.my

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for the synthesis of chemical compounds. This includes the use of nanocatalysts and solid-state reactions to reduce waste, energy consumption, and the use of hazardous materials.

Nano-Catalyzed Reaction Development

Nanocatalysts have gained considerable attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nano-catalyzed methods have been developed for the synthesis of imidazole derivatives.

Magnetic nanoparticles, such as iron oxide (Fe3O4), have been used as reusable catalysts for the synthesis of imidazole derivatives under solvent-free conditions. researchgate.nettandfonline.com These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying the purification process and allowing for their reuse in multiple reaction cycles with minimal loss of activity. tandfonline.comtandfonline.comresearchgate.net For example, Fe3O4 nanoparticles have been employed in the multi-component reaction of N-methylimidazole, isothiocyanate, triphenylphosphine, and α-bromoketone to produce imidazole derivatives in high yields. researchgate.net

Hybrid nanocomposites, such as ZnS/CuFe2O4, have also been developed and utilized as efficient and magnetically separable catalysts for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. sciforum.net These nano-catalyzed reactions often proceed under mild conditions and offer advantages such as high product yields, simple work-up procedures, and the use of cost-effective catalysts. sciforum.net The development of such eco-friendly heterogeneous catalysts is a significant step towards sustainable chemical synthesis. nih.gov

Solid-State Synthetic Approaches

Solid-state synthesis, where reactions are carried out between solid reactants without a solvent, offers several green chemistry benefits, including reduced solvent waste and potentially lower energy consumption. This approach has been explored for the synthesis of imidazole derivatives.

For instance, the intramolecular cyclization of stable enaminonitrile-amine adducts to form benzimidazoles can be achieved at elevated temperatures in the solid state. researchgate.net Solid-supported synthesis is another strategy that facilitates the purification of products. In this method, one of the reactants is attached to a solid support, and the reaction is carried out, followed by cleavage of the product from the support. acs.org While specific examples for the solid-state synthesis of this compound are not extensively documented, the principles of solid-state reactivity and solid-supported synthesis are applicable to the broader class of imidazole derivatives. mdpi.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of methyl 4-(1H-imidazol-2-yl)benzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms within the molecule. While comprehensive assigned spectral data is not widely published, analysis of related structures allows for a theoretical assignment of the proton signals. The aromatic protons on the benzoate (B1203000) ring are expected to appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the imidazole (B134444) ring would likely present as distinct singlets or coupled signals, and the methyl ester protons would appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Imidazole CH7.0 - 7.5s
Imidazole NH10.0 - 12.0br s
Benzene CH (ortho to ester)8.0 - 8.2d
Benzene CH (ortho to imidazole)7.8 - 8.0d
Methyl (O-CH₃)3.8 - 4.0s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group would resonate at the lowest field, typically in the range of 165-175 ppm. The aromatic and imidazole carbons would appear in the region of 110-150 ppm, while the methyl carbon of the ester would be found at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester)166.0
Imidazole C2145.0
Benzene C (ipso, attached to imidazole)135.0
Benzene C (ipso, attached to ester)130.0
Benzene CH128.0 - 132.0
Imidazole CH120.0 - 125.0
Methyl (O-CH₃)52.0

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups within this compound. The spectrum is anticipated to display characteristic absorption bands. A strong absorption band is expected for the C=O stretching vibration of the ester group, typically appearing around 1700-1730 cm⁻¹. The N-H stretching vibration of the imidazole ring would likely be observed as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic and imidazole rings would appear in the 1400-1600 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (Imidazole)3200 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Ester)1700 - 1730Strong
C=C and C=N Stretch (Aromatic/Imidazole)1400 - 1600Medium to Strong
C-O Stretch (Ester)1200 - 1300Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (202.21 g/mol ). Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z 171, or the loss of the entire ester group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To date, the single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. Such an analysis would provide the most definitive evidence of its three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has been a primary tool for investigating the properties of methyl 4-(1H-imidazol-2-yl)benzoate and its derivatives. These studies provide a molecular-level understanding of its electronic characteristics.

The electronic properties of imidazole-containing compounds are of significant interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, indicates the molecule's chemical reactivity and kinetic stability. nih.gov

For a related compound, methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, DFT calculations revealed a low energy gap (ΔE = 4.478 eV), which suggests favorable interactions with its environment. sciencepublishinggroup.combohrium.comsciencepublishinggroup.comresearchgate.net A smaller HOMO-LUMO gap is associated with higher chemical reactivity, greater polarizability, and increased biological activity. nih.gov The analysis of frontier orbitals helps in predicting the most reactive sites within a molecule. nih.gov In many imidazole (B134444) derivatives, the imidazole ring, being a π-electron-rich aromatic system, plays a crucial role in these electronic properties. researchgate.net

HOMO-LUMO Data for a Related Benzimidazole (B57391) Derivative
ParameterValue (eV)
HOMO Energy-6.2967
LUMO Energy-1.8096
Energy Gap (ΔE)4.4871

This data is for a comparable benzimidazole derivative and illustrates the typical values obtained from DFT calculations. irjweb.com

The ability of the imidazole moiety to facilitate electron transfer is a key characteristic. researchgate.netnih.gov Theoretical calculations of global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

For the related compound, methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, a high electrophilicity index (ω = 3.807 eV) and a positive fraction of electrons transferred (ΔN = 0.247 eV) were calculated. sciencepublishinggroup.combohrium.comsciencepublishinggroup.comresearchgate.net These values indicate a strong capacity to accept electrons and interact favorably with other species. sciencepublishinggroup.combohrium.comsciencepublishinggroup.comresearchgate.net Molecules with high electrophilicity are considered good electrophiles and can have strong binding abilities with biomolecules. nih.gov

Calculated Reactivity Indices for a Related Benzimidazole Derivative
ParameterValue
Electronegativity (χ)4.05315 eV
Chemical Hardness (η)2.24355 eV
Electrophilicity Index (ω)3.655 eV

This data is for a comparable benzimidazole derivative and illustrates the typical values obtained from DFT calculations. irjweb.com

DFT calculations are also employed to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. niscpr.res.in These theoretical predictions can be correlated with experimental data to confirm the molecular structure. niscpr.res.in For instance, the calculated proton and carbon NMR chemical shifts for a similar benzimidazole derivative showed good correlation with the experimental values, with R² values of 0.912 and 0.934, respectively. niscpr.res.in This agreement between theoretical and experimental data validates the computational model and provides confidence in the predicted structural and electronic properties. niscpr.res.in

In Silico Modeling for Mechanistic Insights

In silico modeling, which encompasses computational methods like DFT, is instrumental in elucidating reaction mechanisms. bohrium.com For instance, in studies of corrosion inhibition, DFT calculations on methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate helped to propose a mechanism for its protective action on aluminum surfaces. sciencepublishinggroup.combohrium.comsciencepublishinggroup.comresearchgate.net These models can identify the active sites of the molecule responsible for its chemical behavior. sciencepublishinggroup.combohrium.comsciencepublishinggroup.com

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and conformational flexibility of a molecule are critical to its function. Conformational analysis helps to identify the most stable arrangement of atoms in a molecule. In a study of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate, the dihedral angle between the benzene (B151609) and imidazole rings was determined to be 32.77 (12)°. nih.gov Molecular dynamics simulations can further explore the conformational landscape and how the molecule behaves over time in different environments, providing insights into its interactions with other molecules, such as proteins or solvents. mdpi.com

Chemical Reactivity and Derivatization Strategies of Methyl 4 1h Imidazol 2 Yl Benzoate

Modifications of the Ester Functionality

The ester group in methyl 4-(1H-imidazol-2-yl)benzoate is a key site for chemical transformations, enabling the synthesis of a range of derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(1H-imidazol-2-yl)benzoic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This process is the reverse of esterification and is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and often irreversible method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction, known as saponification, yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid. libretexts.org For instance, the hydrolysis of methyl benzoate (B1203000) with a potassium hydroxide solution produces potassium benzoate and methanol (B129727). libretexts.org A similar principle applies to the hydrolysis of other methyl esters, where heating under reflux with sodium hydroxide in a mixture of water and methanol leads to the corresponding carboxylic acid in high yield. chemspider.com

The resulting carboxylic acid is a crucial intermediate for further derivatization, such as the formation of amides and other acid derivatives.

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of transesterification are well-established. This method allows for the synthesis of a variety of ester derivatives with different properties.

Functionalization of the Imidazole (B134444) Heterocycle

The imidazole ring in this compound offers several positions for functionalization, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation and N-Arylation Reactions

The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation and arylation reactions.

N-Alkylation: This involves the reaction of the imidazole with an alkyl halide in the presence of a base. Various bases and solvents can be employed, including potassium carbonate in dimethylformamide (DMF). For instance, N-alkylation of imides has been successfully carried out using alkyl halides in the presence of a base, and these reactions can even be performed under solvent-free mechanochemical conditions. beilstein-journals.orgorganic-chemistry.org The use of Morita-Baylis-Hillman (MBH) alcohols and acetates has also been shown to be effective for the N-alkylation of imidazole, leading to N-substituted imidazole derivatives. nih.gov

N-Arylation: The introduction of an aryl group onto the imidazole nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions. mit.eduacs.org The Chan-Evans-Lam coupling, for example, utilizes arylboronic acids as the aryl source in the presence of a copper catalyst. nih.gov Palladium-catalyzed N-arylation of unsymmetrical imidazoles with aryl halides and triflates has also been demonstrated to be a highly general and regioselective method. mit.edu These reactions are crucial for synthesizing N-aryl imidazole motifs, which are key structural components in many medicinally important compounds. mit.edu

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)N-Alkyl imidazole derivative
N-ArylationAryl halide/triflate, Palladium catalyst, Ligand, BaseN-Aryl imidazole derivative
N-ArylationArylboronic acid, Copper catalystN-Aryl imidazole derivative

Introduction of Additional Substituents

The synthesis of derivatives of this compound can also involve the introduction of substituents at other positions on the imidazole or phenyl rings. For instance, new imidazole derivatives have been synthesized from 1,2-diones and substituted benzaldehydes. ijsrp.org This suggests that modifications to the phenyl ring or the imidazole ring can be achieved through multi-component reactions, leading to a wide range of substituted imidazole compounds.

Synthetic Transformations of the Benzoate Moiety

The benzoate moiety of this compound is a versatile functional group that can undergo a variety of synthetic transformations. These reactions allow for the modification of the molecule's properties and the synthesis of new derivatives with potential applications in various fields of chemistry. The primary transformations of the ester group include hydrolysis, saponification, transesterification, amidation, and reduction.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(1H-imidazol-2-yl)benzoic acid, is a fundamental transformation. This reaction can be carried out under acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the carboxylic acid. Studies on the saponification of methyl benzoates have shown that the reaction can be accelerated at high temperatures, achieving quantitative hydrolysis even for sterically hindered esters.

Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction often requires using the reactant alcohol as the solvent to drive the reaction to completion.

Amidation, the reaction of the ester with ammonia (B1221849) or a primary or secondary amine, yields the corresponding amide. This transformation, also known as aminolysis, is another example of nucleophilic acyl substitution. The reaction of this compound with an amine would lead to the formation of N-substituted 4-(1H-imidazol-2-yl)benzamides. For the synthesis of amides from carboxylic acids (which can be obtained from the hydrolysis of the ester), coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be employed under mild conditions.

The benzoate ester can also be reduced to an alcohol. The use of a strong reducing agent like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol, yielding (4-(1H-imidazol-2-yl)phenyl)methanol. A less reactive reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve a partial reduction to the corresponding aldehyde, 4-(1H-imidazol-2-yl)benzaldehyde, typically at low temperatures to prevent over-reduction.

These transformations of the benzoate moiety are summarized in the table below, showcasing the versatility of this compound as a starting material for the synthesis of a variety of derivatives.

TransformationReagents and ConditionsProduct
Saponification1. NaOH(aq) or KOH(aq), heat2. H₃O⁺4-(1H-imidazol-2-yl)benzoic acid
TransesterificationR'OH, H⁺ or R'O⁻ catalystThis compound
Amidation (Aminolysis)R'R''NHN,N-dialkyl-4-(1H-imidazol-2-yl)benzamide
Reduction (to alcohol)1. LiAlH₄2. H₂O(4-(1H-imidazol-2-yl)phenyl)methanol
Reduction (to aldehyde)1. DIBAL-H, -78 °C2. H₂O4-(1H-imidazol-2-yl)benzaldehyde

Coordination Chemistry and Metal Complex Formation

Advanced Research Applications in Chemical Sciences

Strategic Building Block in Complex Organic Synthesis

Methyl 4-(1H-imidazol-2-yl)benzoate is a versatile heterocyclic building block in organic synthesis. Its bifunctional nature, featuring a reactive imidazole (B134444) ring and a benzoate (B1203000) group, allows for a variety of chemical transformations. The imidazole moiety can participate in N-alkylation, N-arylation, and coordination with metal centers, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters.

The imidazole ring is a common feature in many biologically active compounds, making this compound a valuable precursor in medicinal chemistry for the synthesis of more complex molecules. For instance, the imidazole core is known to interact with various enzymes and receptors through hydrogen bonding and hydrophobic interactions.

Precursor in Ligand Synthesis for Coordination Chemistry

The imidazole moiety of this compound provides a key coordination site for the synthesis of a wide array of ligands. The nitrogen atoms of the imidazole ring can act as Lewis bases, readily coordinating to transition metal ions. This property is extensively utilized in the construction of coordination complexes with diverse geometries and electronic properties.

The ester group on the phenyl ring can be modified to introduce other donor atoms, leading to the formation of polydentate ligands. For example, hydrolysis of the methyl ester to a carboxylic acid, followed by amidation with a molecule containing another coordinating group (e.g., a pyridine or another imidazole), can yield ligands capable of forming stable chelate rings with metal ions. These tailored ligands are instrumental in the development of new catalysts, magnetic materials, and therapeutic agents.

The synthesis of coordination polymers often involves ligands containing imidazole derivatives. These polymers can exhibit fascinating structural diversity and are of interest for their potential applications in gas storage and separation. While specific examples utilizing this compound are not extensively documented, the general principle of using imidazole-containing ligands is well-established in the field of coordination chemistry nih.govrsc.org.

Applications in Materials Science

The structural features of this compound make it a promising candidate for applications in materials science, particularly in the construction of crystalline solids with tailored properties.

Metal-Organic Frameworks (MOFs) Construction and Design

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The imidazole ring and the carboxylate group (after hydrolysis of the ester) of this compound can both serve as coordination sites, making it a suitable building block for MOFs nih.gov. The nitrogen atoms of the imidazole can coordinate to metal centers, while the carboxylate group can bridge between metal ions, leading to the formation of extended, porous networks.

The design of MOFs can be tuned by the choice of metal ion and the geometry of the organic linker. The rigid nature of the phenyl and imidazole rings in this molecule can contribute to the formation of robust frameworks with permanent porosity. Such materials are of significant interest for applications in gas storage, separation, and catalysis mdpi.comresearchgate.net. For instance, MOFs constructed from imidazole-based linkers have shown good performance in CO2 capture due to the interaction of CO2 with the nitrogen atoms of the imidazole ring mdpi.com.

Below is a table showing examples of MOFs constructed from imidazole-containing ligands, illustrating the potential of this class of compounds in MOF design.

MOF NameMetal IonImidazole-Containing LigandKey Feature
ZIF-8Zn(II)2-methylimidazoleHigh thermal and chemical stability
TIBM-CuCu(II)1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzeneExcellent CO2 adsorption capacity mdpi.com
[Ni(L)(adip)(H2O)]Ni(II)1,4-di(1H-imidazol-4-yl)benzene2-fold interpenetrating 2D network rsc.org

Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. The ability of a molecule to form predictable intermolecular interactions is key to this field. This compound possesses several features that are attractive for crystal engineering. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N), facilitating the formation of robust hydrogen-bonded networks.

Furthermore, the aromatic phenyl and imidazole rings can participate in π-π stacking interactions, which are crucial in directing the assembly of molecules in the solid state. The interplay of hydrogen bonding and π-π stacking can lead to the formation of diverse supramolecular architectures, ranging from simple dimers to complex three-dimensional networks mdpi.com.

The crystal structure of the related compound, methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate, reveals extensive hydrogen bonding involving the imidazole N-H, the ester oxygen, and water molecules, as well as π-stacking interactions between the benzimidazole (B57391) and phenyl rings nih.gov. These types of interactions are also expected to play a significant role in the crystal packing of this compound.

Development of Organic Dyes for Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells)

Organic dyes are a critical component of dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and electron injection into a semiconductor material. Imidazole-based compounds have been explored as components of organic dyes for DSSCs due to their favorable electronic properties and stability nih.gov.

A typical organic dye for DSSCs has a donor-π-acceptor (D-π-A) structure. The imidazole ring can be incorporated into the π-conjugated bridge or as part of the donor or acceptor units. This compound could potentially be modified to serve as a precursor for such dyes. For example, the phenyl ring could be functionalized with a donor group, and the ester could be converted to a carboxylic acid to act as an anchoring group to the semiconductor surface (e.g., TiO2). The imidazole ring would then form part of the conjugated system that facilitates charge transfer from the donor to the acceptor upon photoexcitation.

Studies on imidazole-based dyes have shown that their absorption spectra and electrochemical properties can be tuned by modifying their chemical structure, which is crucial for optimizing the performance of DSSCs nih.govsemanticscholar.org. The introduction of imidazole motifs can enhance light-harvesting properties and reduce charge recombination, leading to improved solar cell efficiency nih.gov. Research has demonstrated that imidazole derivatives can be synthesized and utilized as effective sensitizers in DSSCs, with some showing promising power conversion efficiencies uokerbala.edu.iqresearchgate.net.

Catalysis and Ligand Development

The development of new catalysts is a cornerstone of chemical research, and ligands play a crucial role in tuning the reactivity and selectivity of metal-based catalysts. The imidazole moiety is a well-known N-heterocyclic carbene (NHC) precursor. NHCs are a class of ligands that have revolutionized the field of catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of metals.

This compound can be envisioned as a precursor for the synthesis of functionalized NHC ligands. Deprotonation of the C2 position of the imidazole ring would generate the carbene, which can then be coordinated to a metal center. The benzoate group on the phenyl ring could provide a handle for further functionalization, allowing for the tuning of the steric and electronic properties of the resulting catalyst. Metal complexes of imidazole-containing ligands have been investigated for their catalytic activity in various organic transformations, including oxidation reactions mdpi.comnih.gov. For instance, copper(II) complexes with imidazole-containing ligands have been shown to exhibit oxidase-like activity nih.gov.

The table below summarizes some catalytic applications of metal complexes with imidazole-based ligands.

MetalImidazole Ligand TypeCatalytic ReactionReference
Copper(II)Imidazole-2-carboxaldehydeOxidase-like activity for colorimetric detection nih.gov
IridiumN-heterocyclic carbeneHydrosilylation of terminal alkynes researchgate.net
Cobalt(II), Nickel(II), Copper(II), Zinc(II)ImidazoleCatalytic oxidation of styrene mdpi.com

Ligands in Homogeneous and Heterogeneous Catalytic Systems

The molecular architecture of this compound, which integrates a benzimidazole ring system with a methyl benzoate group, makes it a compelling candidate as a ligand in catalysis. The benzimidazole moiety contains two nitrogen atoms, a pyridine-type nitrogen and an imine-type nitrogen, which can act as Lewis basic sites to coordinate with metal centers. This coordination is fundamental to the formation of both homogeneous and heterogeneous catalysts.

Benzimidazole derivatives are known to form stable complexes with a variety of transition metals, including ruthenium, cobalt, and copper. dergi-fytronix.comresearchgate.netnih.gov These metal complexes are pivotal in numerous catalytic processes, such as hydrogenation, oxidation, and polymerization reactions. nih.gov For instance, ruthenium(II) complexes featuring 2-aryl-1H-benzimidazole ligands have demonstrated significant catalytic activity in the transfer hydrogenation of ketones. dergi-fytronix.com The electronic properties of the benzimidazole ligand, influenced by substituents on the phenyl ring (like the methyl benzoate group), can modulate the catalytic activity of the metal center. nih.gov

In heterogeneous catalysis, these ligands can be anchored to solid supports, such as polymers or silica, to create recyclable and robust catalytic systems. researchgate.net The ability of the benzimidazole core to act as a bridging ligand can also facilitate the construction of metal-organic frameworks (MOFs), which are porous crystalline materials with applications in heterogeneous catalysis and gas separation. For example, a cobalt-benzimidazole MOF has been synthesized and utilized in composite materials for energy storage applications. rsc.org The bifunctional nature of this compound, possessing both a coordinating heterocycle and a functional ester group, offers potential for designing complex, multifunctional catalytic systems.

Role in Asymmetric Catalytic Transformations

The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. While this compound is itself achiral, its framework is a valuable scaffold for the design of chiral ligands. Chirality can be introduced by modifying the benzimidazole core or the phenyl ring with chiral substituents.

These tailored chiral benzimidazole ligands are effective in a range of asymmetric transformations. For example, hybrid NH2-benzimidazole ligands have been successfully employed in ruthenium-catalyzed asymmetric hydrogenation of aryl ketones, achieving high enantioselectivity. nih.gov Furthermore, chiral N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts have been utilized in copper-catalyzed asymmetric allylic alkylation reactions. researchgate.net The steric and electronic properties of the ligand direct the stereochemical outcome of the reaction, enabling the selective formation of one enantiomer over the other.

The N-aryl benzimidazole scaffold can also exhibit axial chirality, and organocatalytic methods have been developed for the atroposelective construction of these molecules, which can then serve as chiral ligands or catalysts themselves. acs.org The ester functional group in this compound provides a convenient handle for attaching chiral auxiliaries or for incorporation into larger, more complex chiral ligand architectures, highlighting its potential utility in the advancement of asymmetric catalysis.

Corrosion Inhibition Studies and Surface Interactions

While studies on this compound itself are limited, extensive research on a closely related derivative, methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB), provides significant insight into the potential of this class of compounds as corrosion inhibitors. Organic inhibitors are critical for protecting metals from degradation in acidic industrial environments. bohrium.comsciencepublishinggroup.comresearchgate.net

Research conducted on M-41HBI-2MTMB as a corrosion inhibitor for aluminum in a 1 M nitric acid solution has shown it to be highly effective. bohrium.comsciencepublishinggroup.comresearchgate.net The inhibition efficiency of the compound increases with its concentration, reaching a maximum of 98.5% at a concentration of 5x10⁻³ M and a temperature of 298 K. sciencepublishinggroup.comresearchgate.net This high efficiency is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.

The adsorption process of M-41HBI-2MTMB on the aluminum surface was found to follow the Villamil model, which is a modified Langmuir adsorption isotherm. bohrium.comsciencepublishinggroup.com Thermodynamic parameters were calculated to further elucidate the nature of the interaction. The Gibbs free energy of adsorption (ΔG°ads) was found to be less than -40 kJ/mol, and the enthalpy of adsorption (ΔH°ads) had a negative value. sciencepublishinggroup.comsciencepg.com These values suggest a spontaneous adsorption process that involves a combination of physical (electrostatic) and chemical interactions, classified as mixed-type adsorption with a predominance of physisorption. sciencepublishinggroup.com

Theoretical studies using Density Functional Theory (DFT) support the experimental findings. bohrium.comsciencepg.com Calculations revealed a low energy gap (ΔE = 4.478 eV) and a positive fraction of electrons transferred (ΔN = 0.247 eV), indicating a strong tendency for the inhibitor molecule to adsorb onto the aluminum surface by donating electrons to the vacant d-orbitals of the metal. bohrium.comsciencepublishinggroup.comsciencepg.com The active sites for this interaction were identified at the carbon and nitrogen atoms of the benzimidazole ring and the oxygen atoms of the ester group. bohrium.com

Inhibition Efficiency and Thermodynamic Parameters of M-41HBI-2MTMB on Aluminum in 1 M HNO₃
ParameterValueConditionsReference
Maximum Inhibition Efficiency (η%)98.5%5x10⁻³ M concentration, 298 K sciencepublishinggroup.comresearchgate.net
Adsorption Isotherm ModelVillamil (Modified Langmuir)- bohrium.comsciencepublishinggroup.com
Gibbs Free Energy of Adsorption (ΔG°ads)< -40 kJ/mol- sciencepublishinggroup.comsciencepg.com
Enthalpy of Adsorption (ΔH°ads)Negative Value- sciencepublishinggroup.com
Adsorption MechanismMixed-type (predominantly physical)- sciencepublishinggroup.com

Analytical Chemistry Method Development

Derivatization Reagents for Chromatographic Applications

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is a crucial step used to enhance the detection and separation of analytes. researchgate.net This process involves chemically modifying an analyte to produce a new compound with properties more suitable for analysis. researchgate.net

While there is no specific literature documenting the use of this compound as a derivatization reagent, its chemical structure possesses key features that suggest potential in this application. A common strategy in derivatization for HPLC with UV-Visible detection is to introduce a chromophore—a light-absorbing group—into the analyte molecule. chromatographyonline.com The benzoate group present in this compound is a known chromophore, typically absorbing UV light around 230 nm. chromatographyonline.com

Theoretically, the reactive N-H group on the imidazole ring could serve as a reaction site for derivatization. It could react with analytes containing functional groups such as acyl halides or isocyanates. Conversely, the ester group could be hydrolyzed to a carboxylic acid, which could then be used to derivatize analytes containing hydroxyl or amine groups, forming a stable ester or amide linkage. This would tag the analyte with the benzimidazole-benzoate chromophore, enhancing its detectability in HPLC-UV analysis. The development of such a method would require optimization of reaction conditions to ensure the derivatization is rapid, quantitative, and produces a stable product. chromatographyonline.com

Future Research Directions and Innovative Perspectives

Exploration of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic methodologies is paramount for the future study and application of methyl 4-(1H-imidazol-2-yl)benzoate. While classic methods like the Debus-Radziszewski imidazole (B134444) synthesis could be adapted, future research should focus on more modern and sustainable approaches. numberanalytics.com

One promising avenue is the use of transition metal-catalyzed cross-coupling reactions. Catalysts based on copper or palladium have shown great success in the synthesis of complex imidazole derivatives and could be employed to directly couple an appropriate imidazole precursor with a methyl benzoate (B1203000) derivative. numberanalytics.com Green chemistry principles should also be at the forefront of synthetic design, exploring the use of renewable starting materials and solvent-free reaction conditions to minimize environmental impact. numberanalytics.com

A potential synthetic strategy could involve the reaction of a dicarbonyl compound with ammonia (B1221849) and an aldehyde, a classic approach known as the Debus-Radziszewski synthesis. numberanalytics.com Another modern technique that warrants investigation is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). numberanalytics.com

A proposed multi-step synthesis could be envisioned as follows:

StepReactantsReagents and ConditionsProduct
11,2-phenylenediamine, 2-chloroacetic acid4 N Hydrochloric acidIsothiouronium-1-H-benzimidazole salt
2Isothiouronium-1-H-benzimidazole salt, Methyl 4-(bromomethyl)benzoateBase, SolventMethyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate

This table presents a hypothetical reaction scheme based on the synthesis of a related benzimidazole (B57391) derivative and would require experimental validation for this compound.

Integration of Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial. Future research should employ a suite of advanced characterization techniques to build a comprehensive profile of the molecule.

High-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will be essential for confirming the molecular structure and purity of synthesized samples. Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov Techniques such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry will further corroborate the compound's identity.

For a related compound, methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate, the dihedral angle between the benzimidazole ring and the substituted benzene (B151609) ring was found to be a critical parameter, determined to be 0.47 (3)°. nih.gov Similar detailed structural analysis will be vital for understanding the conformation and potential interactions of this compound.

Deeper Mechanistic Insights through Advanced Computational Modeling

Computational modeling, particularly using density functional theory (DFT), offers a powerful tool for predicting and understanding the properties of this compound. researchgate.net DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

These computational studies can provide insights into the molecule's reactivity, stability, and potential interaction with biological targets or material surfaces. For instance, in a study of a related benzimidazole derivative, DFT calculations were used to elucidate the corrosion inhibition mechanism on an aluminum surface. researchgate.net Similar in silico studies on this compound could guide experimental work and accelerate the discovery of its applications.

Computational MethodPredicted PropertySignificance
Density Functional Theory (DFT)Optimized geometry, HOMO/LUMO energies, Mulliken chargesPredicts reactivity, stability, and potential for electronic applications.
Molecular Dynamics (MD)Conformational flexibility, solvent effectsSimulates behavior in different environments, crucial for drug design.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand binding energiesElucidates potential as an enzyme inhibitor.

This table outlines potential computational studies and their significance, which are yet to be performed for this specific compound.

Development of Highly Selective Derivatization Strategies

The functional groups on this compound—the imidazole ring and the methyl ester—provide ample opportunities for derivatization. Future research should focus on developing selective chemical modifications to create a library of related compounds with tailored properties.

The imidazole ring can be N-alkylated or N-arylated to modulate its electronic properties and steric bulk. isca.me The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where small molecular changes can lead to significant differences in biological activity. nih.gov The synthesis of imidazole-based ligands for asymmetric catalysis often involves such derivatization. nih.gov

Expanded Applications in Emerging Interdisciplinary Fields

The unique structural features of this compound suggest its potential utility in a range of interdisciplinary fields.

Medicinal Chemistry : Imidazole is a key structural motif in many biologically active compounds, including antifungals, antibiotics, and anticancer agents. isca.menih.gov The imidazole moiety in this compound could act as a hydrogen bond donor or acceptor, or as a ligand for metal ions in metalloenzymes. researchgate.net Future research should involve screening this compound and its derivatives against a variety of biological targets. For example, nitroimidazole derivatives have been investigated for their leishmanicidal activity. researchgate.net

Materials Science : Imidazole-based compounds are being explored for the development of sustainable materials such as ionic liquids and polymers due to their thermal stability and ionic conductivity. numberanalytics.comnumberanalytics.com Imidazole derivatives have also been used to coat copper nanoparticles, enhancing their oxidation resistance. mdpi.com The ability of the imidazole ring to coordinate with metal ions also makes it a candidate for the development of metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

Catalysis : Imidazole and its derivatives can act as catalysts in various organic reactions. acs.org The nitrogen atoms of the imidazole ring can function as a base or a nucleophile. Chiral imidazole-containing ligands have been successfully used in asymmetric catalysis. nih.gov The potential of this compound and its derivatives as catalysts or ligands in catalytic systems is a promising area for future investigation.

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